molecular formula C17H13BrClN3O2S B11543906 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

Cat. No.: B11543906
M. Wt: 438.7 g/mol
InChI Key: KEYVWVUFHCQWCC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate typically involves multi-step organic reactionsThe final step often involves the formation of the carbamimidothioate group under specific conditions, such as the use of thiourea and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-fluorophenyl)carbamimidothioate
  • 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-methylphenyl)carbamimidothioate
  • 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-nitrophenyl)carbamimidothioate

Uniqueness

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C17H13BrClN3O2S

Molecular Weight

438.7 g/mol

IUPAC Name

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate

InChI

InChI=1S/C17H13BrClN3O2S/c18-10-4-6-12(7-5-10)21-17(20)25-14-9-15(23)22(16(14)24)13-3-1-2-11(19)8-13/h1-8,14H,9H2,(H2,20,21)

InChI Key

KEYVWVUFHCQWCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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